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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

minimizing porosity in electroless nickel-boron (Ni-B) films.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of porosity in electroless nickel-boron films?

A1: Porosity in electroless Ni-B films, which are microscopic holes in the coating, can stem

from several factors throughout the plating process.[1] Key causes include:

Substrate Surface Defects: Pre-existing imperfections, roughness, and contaminants on the

substrate surface can lead to increased porosity.[1][2][3] A smoother and cleaner substrate

generally results in a less porous coating.[3]

Inadequate Substrate Preparation: Improper cleaning, activation, or the presence of passive

spots on the substrate can hinder uniform deposition and create pores.[2][4] The

pretreatment process is crucial for good corrosion protection by ensuring the absence of

porosity.[2]

Bath Chemistry Imbalance: Incorrect concentrations of the reducing agent (e.g., sodium

borohydride), nickel salts, complexing agents, or stabilizers can affect the deposition rate

and morphology, leading to porosity.[5][6][7] Contamination of the plating bath with metals

like lead, cadmium, or organic impurities is also a significant contributor.[8][9]
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Process Parameters: Operating the bath outside of the optimal pH and temperature ranges

can adversely affect the coating's integrity.[7][9]

Insufficient Coating Thickness: Thinner coatings are more likely to be porous. As the plating

thickness increases, the pores tend to get sealed.[1][10]

Hydrogen Evolution: During the deposition process, hydrogen gas is evolved. If these gas

bubbles adhere to the substrate surface, they can mask areas and cause pitting or porosity.

Q2: How does the substrate preparation process influence the porosity of Ni-B films?

A2: The condition of the substrate surface is a critical factor in controlling the porosity of

electroless nickel deposits.[2][4] The pretreatment process significantly impacts the final

coating quality for the following reasons:

Surface Morphology: Different pretreatment methods result in varied surface morphologies. A

more uniform substrate surface leads to a more uniform and less porous coating.[2] Studies

have shown that the corrosion resistance of EN deposits decreases with an increase in the

surface roughness of the substrate prior to plating.[10]

Removal of Contaminants: Thorough cleaning to remove oils, greases, and other surface

soils is essential.[8][11] Incomplete cleaning can leave passive spots that do not initiate

plating, resulting in non-uniform deposition and porosity.[2]

Surface Activation: The activation step removes oxide layers and prepares the substrate for

catalytic activity, ensuring a uniform initiation of the plating process. Inadequate activation

can lead to missed plating in certain areas, which are essentially large pores.[12]

Minimizing Surface Defects: Mechanical treatments like polishing can reduce surface

roughness and eliminate defects that can act as nucleation sites for pores.[10] However,

some mechanical processes like grit blasting may increase the likelihood of obtaining porous

coatings if not followed by appropriate finishing steps.[2] Applying an electrolytic nickel strike

before EN plating can cover non-catalytic inclusions on the substrate, thereby reducing

porosity.[10]

Q3: What is the role of bath components in controlling porosity?
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A3: Each component in the electroless nickel-boron bath plays a crucial role in the final deposit

quality, and their balance is key to minimizing porosity.

Reducing Agent (e.g., Sodium Borohydride - NaBH₄): The concentration of the reducing

agent affects the deposition rate and the boron content in the film. An improper concentration

can lead to either too rapid a deposition, which can entrap hydrogen and cause porosity, or a

slow, uneven deposition.[6]

Complexing Agents: These agents, such as glycine, form complexes with nickel ions,

preventing their precipitation as nickel hydroxide at the bath's operating pH and controlling

the rate of the reaction.[13] The choice and concentration of the complexing agent can

significantly impact the surface morphology and porosity of the coating.[13] Optimizing the

complexing agent can remarkably improve the coating quality by minimizing porosity.

Stabilizers: Stabilizers are added in small quantities to prevent the spontaneous

decomposition of the plating bath.[5] However, an excess of stabilizers can inhibit the plating

reaction on the substrate surface, leading to skip plating or increased porosity.[7][12] Some

stabilizers can also limit the lateral growth of the deposit, resulting in a columnar structure

that may be more prone to porosity.[14]

Surfactants: The addition of surfactants can lower the surface tension of the plating solution,

which helps in preventing hydrogen bubbles from clinging to the substrate surface, thereby

reducing pitting and porosity.[7]

Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading

to porosity in electroless nickel-boron films.
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Observed Problem Potential Cause Recommended Action

High Porosity / Pitting
1. Inadequate Substrate

Cleaning

- Review and optimize the pre-

treatment cleaning cycle.

Ensure complete removal of

oils, greases, and other

contaminants.[8][11] - Verify

the concentration and

temperature of cleaning

solutions.

2. Improper Surface Activation

- Ensure the pickling/activation

step effectively removes all

oxide layers. - Check the

concentration and age of the

activating solution.[12]

3. Bath Contamination

(Organic)

- Perform activated carbon

treatment on the plating bath

to remove organic impurities.

[8][9]

4. Bath Contamination

(Metallic)

- Identify the source of metallic

contamination (e.g., drag-in,

substrate dissolution). -

Dummy plate the bath at a low

current density to remove

metallic impurities.[15]

5. Suspended Particles in Bath

- Ensure continuous filtration of

the plating bath to remove any

particulate matter.[11][12]

6. Incorrect Bath pH

- Measure and adjust the pH of

the bath to the recommended

operating range using

appropriate chemicals (e.g.,

sodium hydroxide).[6][12]
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Non-uniform Coating / Skip

Plating
1. Passive Substrate Areas

- Improve the pre-plating

pickling and activation

methods to ensure a uniformly

active surface.[12]

2. Over-stabilized Bath

- Reduce the concentration of

the stabilizer. This may involve

partial bath replacement.[12]

3. Low Operating Temperature

- Verify and increase the bath

temperature to the optimal

range.[15]

Rough Deposit 1. High pH

- A high pH can lead to an

excessively high plating rate,

causing roughness. Adjust the

pH to the recommended level.

[9]

2. Particulate Matter in Bath
- Improve filtration to remove

suspended particles.[11]

3. Bath Instability

- Check the concentrations of

all bath components,

especially the stabilizer and

complexing agent.

Experimental Protocols
Protocol 1: Substrate Preparation for Low-Porosity Ni-B
Plating

Solvent Cleaning: Degrease the substrate by immersing it in an ultrasonic bath with acetone

for 10-15 minutes to remove heavy oils and greases.

Alkaline Cleaning: Immerse the substrate in an alkaline cleaning solution (e.g., 50 g/L NaOH,

30 g/L Na₂CO₃) at 60-70°C for 5-10 minutes to remove remaining organic contaminants.

Rinsing: Thoroughly rinse the substrate with deionized water.
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Acid Pickling/Activation: Immerse the substrate in a dilute acid solution (e.g., 10-20% HCl or

H₂SO₄) for 1-2 minutes to remove oxide layers and activate the surface.

Final Rinsing: Rinse the substrate again with deionized water before immediately transferring

it to the electroless nickel-boron plating bath.

Protocol 2: Porosity Measurement using
Electrochemical Methods
This method is based on measuring the mixed potential of the coated sample in a corrosive

electrolyte. The potential is related to the area fraction of pores.

Electrolyte Preparation: Prepare a suitable corrosive electrolyte, for example, a solution of

0.1 M NaCl.

Cell Setup: Place the Ni-B coated sample as the working electrode in an electrochemical

cell. Use a standard reference electrode (e.g., Saturated Calomel Electrode - SCE) and a

counter electrode (e.g., platinum).

Potential Measurement: Measure the open-circuit potential (OCP) or mixed potential of the

sample in the electrolyte. A more negative potential generally indicates a higher degree of

porosity, as the underlying, less noble substrate is more exposed.

Quantitative Analysis: The area fraction of pores can be quantitatively determined by

analyzing the polarization resistance. This technique is more sensitive than conventional

tests like the ferroxyl test and provides results much faster than salt spray tests.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b077341?utm_src=pdf-body-img
https://www.benchchem.com/product/b077341?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. What Is Porosity in Electroplating? - Sharretts Plating Company [sharrettsplating.com]

2. nmfrc.org [nmfrc.org]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. mdpi.com [mdpi.com]

6. researchgate.net [researchgate.net]

7. mdpi.com [mdpi.com]

8. finishingandcoating.com [finishingandcoating.com]

9. casf.ca [casf.ca]

10. nmfrc.org [nmfrc.org]

11. nmfrc.org [nmfrc.org]

12. Common problems and solutions of electroless nickel plating - Knowledge
[superbheating.com]

13. researchgate.net [researchgate.net]

14. researchgate.net [researchgate.net]

15. electrolurgy.dev.wowbrands.com [electrolurgy.dev.wowbrands.com]

To cite this document: BenchChem. [Technical Support Center: Reducing Porosity in
Electroless Nickel-Boron Films]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077341#reducing-porosity-in-electroless-nickel-
boron-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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